2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride
Overview
Description
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. It is commonly used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds. This compound is particularly valuable in the synthesis of complex carbohydrates and glycoconjugates.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and oligosaccharides.
Biology: It serves as a building block for glycoconjugates, which are important in cell recognition and signaling.
Medicine: It is involved in the development of glycosylated drugs and vaccines.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of glycosides , which suggests that it may interact with enzymes involved in carbohydrate metabolism.
Mode of Action
It’s known that similar compounds can participate in n- and s- galactosylation reactions , which involve the addition of a galactose unit to other molecules. This suggests that the compound may interact with its targets by donating a galactose unit, thereby modifying the target’s structure and function.
Pharmacokinetics
Similar compounds are often poorly soluble in water , which may affect their bioavailability and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves the acetylation of D-galactose followed by the introduction of a fluoride group. One common method includes the use of acetic anhydride and a catalytic amount of an acid such as sulfuric acid to acetylate the hydroxyl groups of D-galactose. The resulting tetra-O-acetyl derivative is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluoride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Glycosylation: It is commonly used in glycosylation reactions to form glycosidic bonds with other sugars or aglycones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the fluoride group.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove acetyl groups.
Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate are often used to facilitate glycosylation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted derivatives.
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Glycosylation Products: Glycosides and glycoconjugates are the primary products of glycosylation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
Uniqueness
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in certain glycosylation reactions and can form specific glycosidic linkages that are not easily achievable with other compounds .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-HTOAHKCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385061 | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-44-4 | |
Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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